3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester
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Description
The compound “3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H17N3O3 . It is a yellow solid with a molecular weight of 251.29 . The compound is stored at a temperature of 0-5°C .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 3-hydroxy-7,8-dihydropyrido [3,2-c]pyridazine-5 (6H)-carboxylate . The InChI Code is 1S/C12H17N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(15)7-10(16)14-13-8/h7H,4-6H2,1-3H3,(H,14,16) .Physical and Chemical Properties Analysis
The compound is a yellow solid . It has a molecular weight of 251.29 and a molecular formula of C12H17N3O3 . It is stored at a temperature of 0-5°C .Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester is utilized in the synthesis of various heterocyclic compounds. Research shows the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids from mixtures of methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes, demonstrating the compound's role in creating pharmacologically relevant structures (Gein et al., 2009). Furthermore, the divergent and solvent-dependent reactions involving β,β,β and α,β-substituted enamines highlight the compound's potential in the divergent synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, depending on the choice of solvents and temperatures (Rossi et al., 2007).
Mechanistic Studies and Reaction Pathways
Unexpected C–S bond cleavage observed in the hydrazination of related esters prompts mechanistic studies, providing insights into reaction pathways and the synthesis of novel compounds. Such studies shed light on the complex reactions that can occur with similar compounds, offering a deeper understanding of their chemical behavior and potential applications in synthesizing new molecules (Nordin et al., 2016).
Applications in Heterocyclic Chemistry
In heterocyclic chemistry, the compound's derivatives have been explored for their reactivity and potential in synthesizing new heterocycles. For instance, studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones lead to the synthesis of pyrazolo[3,4-d]-pyridazinone derivatives, which are of interest due to their diverse biological activities (Şener et al., 2002). Additionally, the synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles from substituted 3-hydroxypyrazoles showcases the versatility of this compound in generating biologically relevant molecules (Rodinovskaya et al., 2003).
Properties
IUPAC Name |
tert-butyl 3-oxo-2,6,7,8-tetrahydropyrido[3,2-c]pyridazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(15)7-10(16)14-13-8/h7H,4-6H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZHJIFMBOHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NNC(=O)C=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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